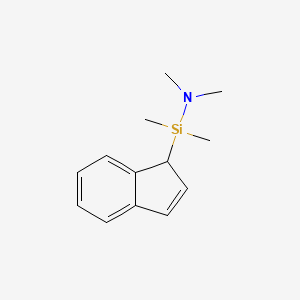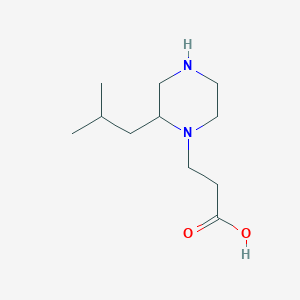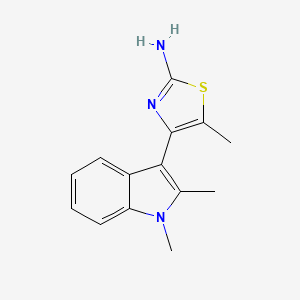![molecular formula C12H14N6 B14174426 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- CAS No. 920317-09-5](/img/structure/B14174426.png)
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is a heterocyclic compound that features an imidazo ring fused with a purine moiety This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another approach involves the use of catalysts to facilitate the formation of the imidazo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo ring .
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can influence various cellular pathways, including those involved in neurotransmission and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is unique due to its specific structural features, including the fusion of the imidazo ring with a purine moiety and the presence of the pyrrolidinyl group. These structural characteristics confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
920317-09-5 |
|---|---|
Molekularformel |
C12H14N6 |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
3-methyl-9-pyrrolidin-1-ylimidazo[1,2-a]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(16)15-12-13-4-7-18(12)11(9)17-5-2-3-6-17/h4,7-8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
NTOZUWPQXDASFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(N3C=CN=C3N=C21)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)







![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)

